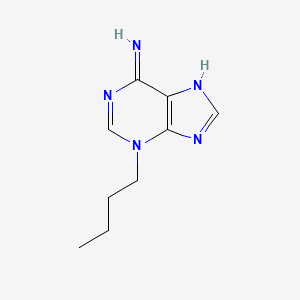
3-Butyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyladenine is a derivative of adenine, a purine nucleobase that is a fundamental component of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyladenine typically involves the alkylation of adenine. One common method is the reaction of adenine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyladenine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-Butyladenine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleic acid interactions.
Biology: It can be used to investigate the role of adenine derivatives in biological systems, including enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Butyladenine involves its interaction with various molecular targets, including enzymes and nucleic acids. The butyl group can influence the binding affinity and specificity of the compound, potentially altering its biological activity. Pathways involved may include nucleotide metabolism and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
3-Methyladenine: Known for its role as an autophagy inhibitor.
3-Ethyladenine: Similar in structure but with an ethyl group instead of a butyl group.
3-Propyladenine: Features a propyl group, offering different steric and electronic properties.
Uniqueness: 3-Butyladenine is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other adenine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
76412-61-8 |
|---|---|
Molekularformel |
C9H13N5 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-butyl-7H-purin-6-imine |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-14-6-13-8(10)7-9(14)12-5-11-7/h5-6,10H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
XUUSCYDENQIJSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC(=N)C2=C1N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)


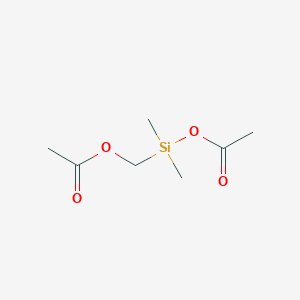
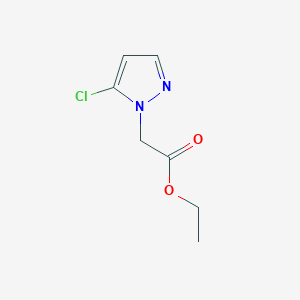
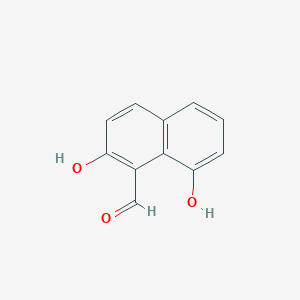


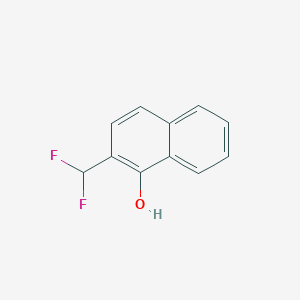

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
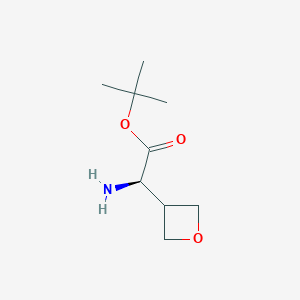
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
